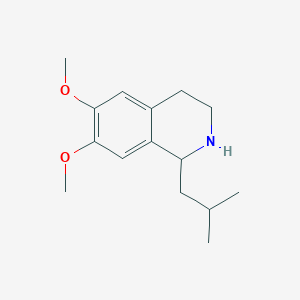
2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been studied for its potential use as a fluorescent probe for detecting metal ions and as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone is not fully understood. However, it is believed that this compound exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to selectively bind to copper ions, which makes it a useful tool for detecting copper in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone in lab experiments is its potential as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind to copper ions, which makes it a useful tool for detecting copper in biological samples. In addition, this compound has also been studied for its potential use as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on cancer cells, but it may also have toxic effects on normal cells.
Direcciones Futuras
There are many potential future directions for research on 2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone. One area of research could be focused on further developing this compound as a fluorescent probe for detecting metal ions. Another area of research could be focused on developing this compound as a potential anticancer agent. Additional studies could be performed to better understand the mechanism of action of this compound and its effects on normal cells. Overall, there is a great deal of potential for this compound to be used in a variety of scientific research applications.
Métodos De Síntesis
The synthesis of 2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone has been reported in the literature. The method involves the reaction of 2-chloroacrylaldehyde with 4-nitrobenzaldehyde to form a Schiff base, which is then reacted with 4-quinazolinylhydrazine to yield the final product.
Aplicaciones Científicas De Investigación
2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone has been studied for its potential applications in scientific research. One of its most promising uses is as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind to copper ions, which makes it a useful tool for detecting copper in biological samples. In addition, this compound has also been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further development as a cancer treatment.
Propiedades
Nombre del producto |
2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone |
|---|---|
Fórmula molecular |
C17H12ClN5O2 |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
N-[(E)-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine |
InChI |
InChI=1S/C17H12ClN5O2/c18-13(9-12-5-7-14(8-6-12)23(24)25)10-21-22-17-15-3-1-2-4-16(15)19-11-20-17/h1-11H,(H,19,20,22)/b13-9-,21-10+ |
Clave InChI |
IJNRKTVOIKUGPC-IVUQYSQLSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=NC=N2)N/N=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/Cl |
SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NN=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC=N2)NN=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)

![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)

![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)

![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)

![3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)
![N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B256251.png)
![3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol](/img/structure/B256252.png)

